Potassium (Z)-hexadec-9-enoate

Description

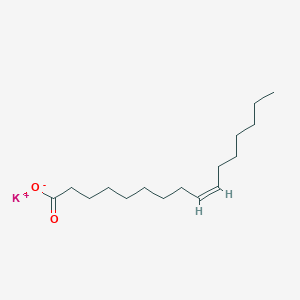

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

18175-44-5 |

|---|---|

Molecular Formula |

C16H29KO2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

potassium;(Z)-hexadec-9-enoate |

InChI |

InChI=1S/C16H30O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h7-8H,2-6,9-15H2,1H3,(H,17,18);/q;+1/p-1/b8-7-; |

InChI Key |

MHUCSRUPTZFQQD-CFYXSCKTSA-M |

SMILES |

CCCCCCC=CCCCCCCCC(=O)[O-].[K+] |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)[O-].[K+] |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)[O-].[K+] |

Other CAS No. |

18175-44-5 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Potassium (Z)-hexadec-9-enoate via Saponification

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthesis of potassium (Z)-hexadec-9-enoate, the potassium salt of palmitoleic acid, through the chemical process of saponification. This guide collates information on experimental protocols, quantitative data, and characterization, offering a comprehensive resource for laboratory applications.

Introduction

This compound is a monounsaturated fatty acid salt. The conversion of the free fatty acid, palmitoleic acid, or its ester form into a potassium salt significantly increases its aqueous solubility, a property of interest in various biochemical and pharmaceutical applications. Saponification, the base-catalyzed hydrolysis of an ester, is a direct and well-established method for preparing such salts. This process involves the reaction of a fatty acid ester, typically a triglyceride or a simple alkyl ester, with a strong base, in this case, potassium hydroxide (KOH), to yield glycerol and the corresponding potassium carboxylate salt.

Reaction Scheme

The saponification reaction can be initiated from either the free fatty acid (neutralization) or its ester. When starting from an ester, such as methyl palmitoleate, the reaction proceeds as follows:

Reaction: Saponification of Methyl (Z)-hexadec-9-enoate CH₃(CH₂)₅CH=CH(CH₂)₇COOCH₃ + KOH → CH₃(CH₂)₅CH=CH(CH₂)₇COO⁻K⁺ + CH₃OH

If the starting material is a triglyceride (glyceryl tripalmitoleate), the stoichiometry involves three equivalents of potassium hydroxide to produce one equivalent of glycerol and three equivalents of the potassium salt.

Experimental Protocol

The following protocol is a synthesized methodology based on established saponification procedures for fatty acids and their esters.[1][2][3] The direct precursor can be either (Z)-hexadec-9-enoic acid or its methyl ester.[4]

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| Methyl (Z)-hexadec-9-enoate | C₁₇H₃₂O₂ | 268.44 | >98% |

| Potassium Hydroxide (KOH) | KOH | 56.11 | >85% (pellets) |

| Methanol (MeOH) | CH₃OH | 32.04 | Anhydrous |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous |

| Saturated Sodium Chloride | NaCl(aq) | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | >97% |

3.2. Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (500 mL)

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Synthesis Procedure

-

Dissolution of Base: In a 250 mL round-bottom flask, dissolve potassium hydroxide (1.1 equivalents) in methanol (approx. 100 mL for a 0.5 M solution). Gentle warming may be required.

-

Addition of Ester: To the methanolic KOH solution, add methyl (Z)-hexadec-9-enoate (1.0 equivalent) dropwise while stirring.

-

Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Maintain the reflux with vigorous stirring for 2-4 hours.[2] The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot disappears.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.

-

Workup and Isolation: The resulting residue is the crude potassium salt. To purify, dissolve the crude product in a minimal amount of warm distilled water.

-

Salting Out (Optional): To precipitate the soap, add a saturated solution of sodium chloride.[1] This process, known as salting out, reduces the solubility of the fatty acid salt.

-

Filtration and Drying: Collect the precipitated this compound by suction filtration using a Büchner funnel. Wash the solid product with two small portions of ice-cold diethyl ether to remove any unreacted non-polar materials.[2]

-

Final Drying: Dry the purified product under vacuum to remove any residual solvent. Store the final product in a desiccator.

Quantitative Data

The following tables summarize the key quantitative parameters for this synthesis.

Table 1: Stoichiometry and Reagent Quantities

| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Equivalents |

| Methyl (Z)-hexadec-9-enoate | 268.44 | 0.05 | 13.42 | 1.0 |

| Potassium Hydroxide (85%) | 56.11 | 0.055 | 3.64 | 1.1 |

| Product (Theoretical) | 292.50 | 0.05 | 14.63 | 1.0 |

Table 2: Reaction Conditions and Expected Yield

| Parameter | Value |

| Solvent | Methanol |

| Reaction Temperature | ~65-70 °C (Reflux) |

| Reaction Time | 2-4 hours |

| Theoretical Yield | 14.63 g |

| Expected Experimental Yield | > 90% |

Characterization of Product

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

5.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is a crucial tool for confirming the conversion of the ester to a carboxylate salt. The key diagnostic peaks are summarized below, based on data for analogous fatty acid salts.[5][6][7]

Table 3: Expected FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| ~3005 | C-H stretch | =C-H (alkene) | Medium |

| 2920-2930 | Asymmetric C-H stretch | -CH₂- (alkane) | Strong, sharp |

| 2850-2860 | Symmetric C-H stretch | -CH₂- (alkane) | Strong, sharp |

| ~1740 | C=O stretch | Ester (Starting Material) | Disappearance of this peak |

| 1550-1590 | Asymmetric C=O stretch | Carboxylate (COO⁻) | Strong, broad (Product) |

| 1400-1450 | Symmetric C=O stretch | Carboxylate (COO⁻) | Medium to Strong (Product) |

The most significant change will be the disappearance of the strong ester carbonyl (C=O) peak around 1740 cm⁻¹ and the appearance of two strong carboxylate anion (COO⁻) peaks.[6][7]

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the fatty acid chain. The sample should be dissolved in a suitable deuterated solvent, such as D₂O or MeOD.

Table 4: Expected ¹H NMR Spectral Data (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.35 | t | 2H | -CH=CH- |

| ~2.2 | t | 2H | -CH₂-COO⁻ |

| ~2.0 | m | 4H | -CH₂-CH=CH-CH₂- |

| ~1.6 | m | 2H | -CH₂-CH₂-COO⁻ |

| 1.2-1.4 | m | ~14H | -(CH₂)₇- |

| ~0.9 | t | 3H | -CH₃ |

Table 5: Expected ¹³C NMR Spectral Data (in D₂O)

| Chemical Shift (ppm) | Assignment |

| ~180 | -COO⁻ |

| ~130 | -CH=CH- |

| 30-40 | -CH₂- adjacent to COO⁻ and C=C |

| 22-32 | Bulk -CH₂- chain |

| ~14 | -CH₃ |

Visualized Workflows and Mechanisms

Diagram 1: Saponification Reaction Mechanism

The saponification of an ester proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Diagram 2: Experimental Workflow for Synthesis

This diagram outlines the logical flow of the experimental procedure from starting materials to the final, purified product.

References

- 1. home.miracosta.edu [home.miracosta.edu]

- 2. Saponification-Typical procedures - operachem [operachem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 18175-44-5 | Benchchem [benchchem.com]

- 5. An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Potassium Palmitoleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of potassium palmitoleate. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering detailed information on its chemical identity, physical characteristics, and biological relevance.

Chemical Identity and Structure

Potassium palmitoleate is the potassium salt of palmitoleic acid, a monounsaturated omega-7 fatty acid. Its chemical structure consists of a 16-carbon chain with a single double bond in the cis-conformation at the ninth carbon atom.[1][2]

Chemical Formula: C₁₆H₂₉KO₂[1][3]

CAS Number: 18175-44-5[1][2][3]

Molecular Weight: Approximately 292.50 g/mol [4]

Synonyms:

-

Potassium (Z)-hexadec-9-enoate[4]

-

9-Hexadecenoic acid, potassium salt, (9Z)-[2]

-

Palmitoleic acid potassium salt[4]

Physicochemical Properties

Table 1: Summary of Physicochemical Properties of Potassium Palmitoleate

| Property | Value | Notes |

| Appearance | White to off-white powder or crystalline solid | Based on typical appearance of fatty acid salts.[4] |

| Melting Point | Data not available | The melting point of the related compound, potassium oleate, is 235-240 °C. The melting point of potassium palmitate is reported as 285 °C.[5] A general protocol for determination is provided below. |

| Solubility | Soluble in water, methanol, and ethanol.[5] | As a potassium salt, it is significantly more water-soluble than its free fatty acid counterpart, palmitoleic acid.[4][6] This property is crucial for its use in aqueous formulations. |

| Critical Micelle Concentration (CMC) | Data not available | The CMC is a critical parameter for its surfactant properties. A general protocol for its determination is provided below. |

| Stability | Stable under recommended storage conditions. | Should be protected from strong acids/alkalis and strong oxidizing/reducing agents.[7] Cream soaps containing potassium fatty acid salts have been shown to be stable.[8] |

Experimental Protocols

Synthesis of Potassium Palmitoleate

A general method for the preparation of potassium salts of fatty acids (soaps) is through saponification.[9]

Principle: Palmitoleic acid is neutralized with a stoichiometric amount of potassium hydroxide (KOH) in a suitable solvent, typically water or an alcohol-water mixture.

Materials:

-

Palmitoleic acid

-

Potassium hydroxide (KOH)

-

Ethanol (or other suitable alcohol)

-

Distilled water

-

Magnetic stirrer and hot plate

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolve a known quantity of palmitoleic acid in ethanol in a beaker.

-

In a separate beaker, prepare a solution of potassium hydroxide in water. The molar ratio of KOH to palmitoleic acid should be 1:1 for complete neutralization.

-

Slowly add the KOH solution to the palmitoleic acid solution while stirring continuously.

-

Gently heat the mixture on a hot plate with continuous stirring to ensure the reaction goes to completion. The formation of soap may be observed as a change in viscosity or the formation of a homogenous solution.

-

The solvent can then be removed, for example by evaporation, to obtain the solid potassium palmitoleate.

-

The final product can be washed with a non-polar solvent to remove any unreacted fatty acid and then dried.

Determination of Melting Point

Principle: The melting point can be determined using a standard melting point apparatus.

Materials:

-

Potassium palmitoleate sample

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

A small amount of the dried potassium palmitoleate powder is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is gradually increased, and the range at which the substance melts is observed and recorded.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form. It can be determined by measuring a physical property of the surfactant solution as a function of its concentration.[8][10][11][12]

Principle: Many physical properties of a surfactant solution, such as surface tension, conductivity, and light scattering, show a distinct change in their concentration dependence at the CMC.

Common Methods:

-

Surface Tension Method: The surface tension of the solution is measured at various concentrations. A plot of surface tension versus the logarithm of the concentration will show a sharp break, the point of which corresponds to the CMC.[13]

-

Conductivity Method: This method is suitable for ionic surfactants like potassium palmitoleate. The conductivity of the solution is measured as a function of concentration. A plot of conductivity versus concentration will exhibit a change in slope at the CMC.[11][12][14]

-

Light Scattering Method: The intensity of light scattered by the solution is measured at different concentrations. A significant increase in scattering is observed above the CMC due to the formation of micelles.[10]

General Procedure (Conductivity Method):

-

Prepare a stock solution of potassium palmitoleate in deionized water.

-

Prepare a series of dilutions of the stock solution to cover a range of concentrations.

-

Measure the conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the specific conductivity versus the concentration of potassium palmitoleate.

-

The plot will show two linear regions with different slopes. The intersection of these two lines gives the CMC.

Biological Significance and Signaling Pathways

Palmitoleic acid, the parent fatty acid of potassium palmitoleate, is recognized as a lipokine, a lipid hormone that can signal to distant organs to regulate metabolic processes.[15][16] Its effects are often mediated through the activation of key signaling pathways. The enhanced water solubility of potassium palmitoleate makes it a useful tool for in vitro studies of these pathways.[4]

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Palmitoleic acid is a known ligand for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[17][18][19] Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation.[20]

Activation of AMP-Activated Protein Kinase (AMPK)

Palmitoleic acid can also activate AMPK, a central regulator of cellular energy homeostasis.[21][22][23][24] AMPK activation promotes catabolic pathways, such as fatty acid oxidation, to generate ATP.[23][24]

Analytical Methods for Characterization

A variety of analytical techniques can be employed to characterize potassium palmitoleate and ensure its purity and identity.[7][25][26][27]

Table 2: Analytical Techniques for Potassium Palmitoleate

| Technique | Purpose |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of the carboxylate salt group and the carbon-carbon double bond, confirming the structure of the molecule.[4][16] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information, including the position and stereochemistry of the double bond. ¹H and ¹³C NMR are commonly used.[4] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | After conversion to a volatile derivative (e.g., a fatty acid methyl ester), GC-MS can be used to confirm the fatty acid profile and identify impurities.[27] |

| Atomic Absorption Spectroscopy (AAS) | To quantify the potassium content in the salt, thereby confirming the stoichiometry.[7] |

Conclusion

References

- 1. Potassium Oleate | C18H33KO2 | CID 23665571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. POTASSIUM PALMITOLEATE [drugfuture.com]

- 4. Evaluation of Sodium and Potassium Soaps Prepared from Beeswax: Adding Value to Material | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]

- 5. researchgate.net [researchgate.net]

- 6. npic.orst.edu [npic.orst.edu]

- 7. fao.org [fao.org]

- 8. Stability Conditions and Mechanism of Cream Soaps: Effect of Polyols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. phavi.umcs.pl [phavi.umcs.pl]

- 12. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 13. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fpharm.uniba.sk [fpharm.uniba.sk]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. View of Evaluation of Sodium and Potassium Soaps Prepared from Beeswax: Adding Value to Material | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]

- 17. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Palmitoleic acid reduces high fat diet-induced liver inflammation by promoting PPAR-γ-independent M2a polarization of myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 25. Composition Characterization of Fatty Acid Zinc Salts by Chromatographic and NMR Spectroscopic Analyses on Their Fatty Acid Methyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

The Natural Occurrence of (Z)-hexadec-9-enoic Acid Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-hexadec-9-enoic acid, commonly known as palmitoleic acid, is an omega-7 monounsaturated fatty acid ubiquitously found in nature. At physiological pH, it predominantly exists as its corresponding salt, the palmitoleate anion. These salts play crucial roles in various biological processes, acting as signaling molecules and constituents of complex lipids. This technical guide provides an in-depth overview of the natural occurrence of (Z)-hexadec-9-enoic acid salts, experimental protocols for their analysis, and their involvement in key signaling pathways. While direct quantitative data for the salt forms are limited in the literature, this guide summarizes the available information on the acid form, which is physiologically relevant to its anionic state in biological systems.

Introduction

(Z)-hexadec-9-enoic acid is a 16-carbon monounsaturated fatty acid with the chemical formula C₁₆H₃₀O₂. In biological systems, the carboxylic acid group readily deprotonates at physiological pH, forming (Z)-hexadec-9-enoate, which then associates with various cations to form salts such as sodium, potassium, and calcium palmitoleate. These salts are found across the plant and animal kingdoms and in various microorganisms. Palmitoleate is a key component of triglycerides, phospholipids, and cholesterol esters, and also exists as a free fatty acid salt in the cytoplasm.

Recent research has highlighted the role of palmitoleate as a "lipokine," a lipid hormone that can communicate between tissues to regulate metabolic homeostasis. This has spurred interest in its therapeutic potential for metabolic disorders, making a thorough understanding of its natural occurrence and biological functions essential for researchers and drug development professionals.

Natural Occurrence of (Z)-hexadec-9-enoic Acid and its Salts

(Z)-hexadec-9-enoic acid is found in a wide array of natural sources. While quantitative data almost exclusively refers to the total fatty acid content (measured as the acid or its methyl ester derivative after hydrolysis), it is important to reiterate that this fatty acid exists predominantly as a salt at physiological pH.

Animal Sources

In animals, (Z)-hexadec-9-enoic acid is a common constituent of adipose tissue and is present in virtually all tissues, with higher concentrations generally found in the liver[1]. Human adipose tissue is a significant reservoir of palmitoleate.

Table 1: (Z)-hexadec-9-enoic Acid Content in Various Animal Tissues

| Tissue Source | Organism | Concentration/Percentage of Total Fatty Acids | Reference(s) |

| Adipose Tissue | Human | 2.27% (of total fatty acids) | [2] |

| Adipose Tissue (Femoral) | Human (Female) | ~7-8% (of total fatty acids) | [3] |

| Adipose Tissue (Abdominal) | Human (Female) | ~5-6% (of total fatty acids) | [3] |

| Adipose Tissue (Femoral) | Human (Male) | ~5-6% (of total fatty acids) | [3] |

| Adipose Tissue (Abdominal) | Human (Male) | ~4-5% (of total fatty acids) | [3] |

| Liver | Mouse | Not specified | [4] |

| Muscle | Human | Major constituent | [1] |

Note: The data represents the percentage of total fatty acids and does not differentiate between the acid and salt forms.

Plant Sources

Several plant oils are particularly rich in (Z)-hexadec-9-enoic acid. Macadamia nuts and sea buckthorn berries are notable for their high concentrations.

Table 2: (Z)-hexadec-9-enoic Acid Content in Various Plant Sources

| Plant Source | Concentration/Percentage of Oil | Reference(s) |

| Macadamia Nut Oil | 17% | |

| Sea Buckthorn Oil | 32-42% | |

| Avocado Oil | 5-7% | |

| Olive Oil | 0.3-3.5% |

Note: The data represents the percentage of the total fatty acid content of the oil.

Microbial Sources

Certain microorganisms are also known to produce (Z)-hexadec-9-enoic acid. For instance, the bacterium Staphylococcus aureus has been shown to have this fatty acid in its cell membrane[5].

Experimental Protocols

The quantification of (Z)-hexadec-9-enoic acid and its salts in biological matrices typically involves lipid extraction, followed by derivatization and chromatographic analysis. While direct analysis of the salt form is challenging and rarely performed, the established methods for total fatty acid analysis provide a reliable measure of the palmitoleate content.

General Workflow for Fatty Acid Analysis

The following diagram illustrates a typical workflow for the analysis of fatty acids from biological samples.

Caption: General experimental workflow for the quantification of fatty acids.

Detailed Methodologies

3.2.1. Lipid Extraction (Folch Method)

-

Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times the volume of the tissue sample.

-

Agitate the mixture for 15-20 minutes in an orbital shaker at room temperature.

-

Filter the homogenate using a Buchner funnel with a filter paper to remove solid particles.

-

Add 0.2 volumes of a 0.9% NaCl solution to the filtrate to induce phase separation.

-

After centrifugation, the lower chloroform phase containing the lipids is carefully collected.

-

The solvent is evaporated under a stream of nitrogen to obtain the total lipid extract.

3.2.2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Resuspend the lipid extract in a known volume of toluene.

-

Add a methanolic sodium hydroxide solution and heat at 80°C for 10 minutes to saponify the lipids, forming sodium salts of the fatty acids.

-

Add a solution of boron trifluoride in methanol and heat again at 80°C for 2 minutes to convert the fatty acid salts to their corresponding methyl esters (FAMEs).

-

After cooling, add hexane and water to extract the FAMEs into the hexane layer.

-

The upper hexane layer containing the FAMEs is collected for analysis.

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Column: A fused-silica capillary column suitable for FAME analysis (e.g., DB-23 or similar).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at 100°C, ramp to 250°C, and hold for a few minutes.

-

Injector and Detector Temperatures: Typically set at 250°C and 280°C, respectively.

-

Mass Spectrometry: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

Identification: FAMEs are identified by comparing their retention times and mass spectra with those of known standards.

-

Quantification: The concentration of each FAME is determined by comparing its peak area to that of an internal standard added at the beginning of the sample preparation.

Signaling Pathways

(Z)-hexadec-9-enoic acid and its salts act as important signaling molecules, primarily through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-alpha (PPARα).

AMPK Signaling Pathway

AMPK is a crucial energy sensor that regulates cellular metabolism. Palmitoleate has been shown to activate AMPK, leading to increased glucose uptake and fatty acid oxidation.

Caption: Palmitoleate activates AMPK, leading to metabolic benefits.

Mechanism: Palmitoleate activates AMPK. Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme responsible for producing malonyl-CoA. Malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation. By reducing malonyl-CoA levels, AMPK activation by palmitoleate leads to increased fatty acid oxidation. Furthermore, activated AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake.

PPARα Signaling Pathway

PPARα is a nuclear receptor that acts as a transcription factor, regulating the expression of genes involved in lipid metabolism. Palmitoleate is a known agonist of PPARα.

Caption: Palmitoleate activates the PPARα signaling pathway.

Mechanism: (Z)-hexadec-9-enoate enters the cell and binds to and activates PPARα in the nucleus. Activated PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding leads to the increased transcription of genes involved in fatty acid transport, beta-oxidation, and ketogenesis, ultimately resulting in enhanced lipid metabolism[4][6][7].

Conclusion

The salts of (Z)-hexadec-9-enoic acid are naturally occurring molecules with significant biological activities. While direct quantitative data on their abundance in various tissues remains an area for further research, their presence and importance are inferred from the widespread distribution and physiological roles of palmitoleic acid. The experimental protocols outlined in this guide provide a robust framework for the quantification of palmitoleate, and the elucidation of its signaling pathways through AMPK and PPARα highlights its potential as a therapeutic target for metabolic diseases. Further investigation into the specific roles of different palmitoleate salts and the development of analytical methods for their direct in-situ quantification will be crucial for advancing our understanding of this important lipokine.

References

- 1. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adipose tissue palmitoleic acid and obesity in humans: does it behave as a lipokine?1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sex and Depot Differences in Palmitoleic Acid Content of Human Blood and Fat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of in-situ fatty acid extraction protocols for the analysis of staphylococcal cell membrane associated fatty acids by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palmitoleic acid reduces high fat diet-induced liver inflammation by promoting PPAR-γ-independent M2a polarization of myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potassium (Z)-hexadec-9-enoate (CAS: 18175-44-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (Z)-hexadec-9-enoate, also known as potassium palmitoleate, is the potassium salt of palmitoleic acid, an omega-7 monounsaturated fatty acid.[1] This compound is of significant interest in various research fields due to its enhanced water solubility compared to its parent fatty acid, facilitating its use in in vitro biological studies.[1] Palmitoleic acid itself has been investigated for its anti-inflammatory properties and its role in metabolic regulation. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and biological context of this compound.

Chemical and Physical Properties

The conversion of palmitoleic acid to its potassium salt significantly alters its physical properties, most notably increasing its aqueous solubility.[1] A summary of its known chemical and physical data is presented below.

| Property | Value | Source(s) |

| CAS Number | 18175-44-5 | [2][3] |

| Molecular Formula | C16H29KO2 | [2][3] |

| Molecular Weight | 292.50 g/mol | [1] |

| IUPAC Name | potassium; (9Z)-hexadec-9-enoate | [1] |

| Synonyms | Potassium palmitoleate, Palmitoleic acid potassium salt | [4][5] |

| Flash Point | 239.2°C | [1] |

| Appearance | White or faintly yellowish crystalline solid or powder | |

| Solubility | Soluble in water and ethanol | [6] |

Synthesis of this compound

The primary method for synthesizing this compound is through the saponification of (Z)-hexadec-9-enoic acid (palmitoleic acid) or its esters. This involves the hydrolysis of the ester in the presence of a potassium base, typically potassium hydroxide (KOH).[1] An alternative approach is the direct neutralization of the free fatty acid with a potassium base.

Experimental Protocol: Saponification of (Z)-hexadec-9-enoic acid

This protocol is a representative example for the synthesis of potassium salts of fatty acids and can be adapted for this compound.

Materials:

-

(Z)-hexadec-9-enoic acid

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Deionized water

-

Hexane (for extraction)

-

Hydrochloric acid (HCl) (for testing)

-

Phenolphthalein indicator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve a known quantity of (Z)-hexadec-9-enoic acid in 95% ethanol.

-

Saponification: Prepare a solution of KOH in a mixture of water and ethanol. Add the KOH solution to the fatty acid solution. The mixture is then heated under reflux for a specified time (e.g., 1-3 hours) to ensure complete saponification.

-

Solvent Removal: After the reaction is complete, the ethanol is removed using a rotary evaporator.

-

Purification: The resulting potassium salt can be purified by washing with a non-polar solvent like hexane to remove any unreacted fatty acid.

-

Isolation: The purified this compound can be isolated as a solid by cooling and filtration, or by evaporation of the remaining water under reduced pressure.

Confirmation of Saponification:

-

A small sample of the reaction mixture can be taken and acidified with HCl. The formation of a separate oily layer of the free fatty acid indicates that saponification is complete.

Analytical Methods

The characterization and quality control of this compound involve various analytical techniques.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of fatty acids. For the analysis of the potassium salt, it is typically converted back to the free fatty acid or to a volatile ester (e.g., methyl ester) prior to injection. High-Performance Liquid Chromatography (HPLC) can also be used for analysis.

General GC-MS Protocol for Fatty Acid Analysis:

-

Derivatization: The potassium salt is converted to its methyl ester by reaction with a methylating agent (e.g., BF3-methanol).

-

Injection: The resulting fatty acid methyl ester (FAME) is dissolved in a suitable solvent and injected into the GC.

-

Separation: The FAMEs are separated on a capillary column based on their boiling points and polarity.

-

Detection: The separated compounds are detected by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for identification and quantification.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: Provides information on the different types of protons in the molecule, such as those on the double bond, adjacent to the carboxylate group, and in the alkyl chain.

-

¹³C NMR: Shows the signals for each carbon atom, including the carboxylate carbon, the olefinic carbons, and the carbons of the aliphatic chain.

Biological Activity and Signaling Pathways

The biological effects of this compound are primarily attributed to its parent fatty acid, palmitoleic acid. Palmitoleic acid has been shown to possess anti-inflammatory properties.[7][8]

Anti-inflammatory Effects

Studies have shown that palmitoleic acid can exert anti-inflammatory effects in various cell types, including macrophages and endothelial cells.[7][9] The proposed mechanism involves the inhibition of pro-inflammatory signaling pathways.

Key signaling pathways influenced by palmitoleic acid:

-

NF-κB Pathway: Palmitoleic acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[7]

-

Inflammasome Complex: Palmitoleic acid may also suppress the activation of the inflammasome, a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines.[7]

-

Peroxisome Proliferator-Activated Receptors (PPARs): Palmitoleic acid may interact with PPARs, which are nuclear receptors that play a role in lipid metabolism and inflammation.[7]

Experimental Protocol: In Vitro Macrophage Stimulation Assay

This protocol provides a general framework for assessing the anti-inflammatory effects of palmitoleic acid (delivered as its potassium salt for solubility) on macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound

-

Lipopolysaccharide (LPS)

-

Phosphate-buffered saline (PBS)

-

ELISA kits for cytokine quantification (e.g., TNF-α, IL-6)

Procedure:

-

Cell Culture: Culture macrophages in appropriate medium until they reach the desired confluence.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) for a defined period (e.g., 24 hours) to induce an inflammatory response.

-

Sample Collection: Collect the cell culture supernatant.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

-

Data Analysis: Compare the cytokine levels in the cells treated with this compound and LPS to the levels in cells treated with LPS alone to determine the inhibitory effect of the compound.

Conclusion

This compound is a valuable research tool, primarily due to its enhanced water solubility which allows for the in vitro investigation of the biological activities of its parent fatty acid, palmitoleic acid. This guide has provided a summary of its chemical and physical properties, methods for its synthesis and analysis, and an overview of the anti-inflammatory signaling pathways associated with palmitoleic acid. Further research is warranted to fully elucidate the therapeutic potential of this compound and its parent fatty acid in inflammatory and metabolic diseases.

References

- 1. This compound | 18175-44-5 | Benchchem [benchchem.com]

- 2. metabolon.com [metabolon.com]

- 3. This compound CAS#: 18175-44-5 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Topical anti-inflammatory activity of palmitoleic acid improves wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Palmitoleic Acid has Stronger Anti-Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potassium (Z)-hexadec-9-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium (Z)-hexadec-9-enoate, the potassium salt of palmitoleic acid, is a monounsaturated fatty acid salt with significant biological relevance. As the more water-soluble form of palmitoleic acid, it serves as a valuable tool for in vitro studies investigating the diverse signaling pathways modulated by this "lipokine." This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it delves into the intricate signaling pathways influenced by its parent fatty acid, palmitoleic acid, offering detailed experimental protocols and visual representations to facilitate further research and drug development.

Molecular Structure and Physicochemical Properties

This compound is comprised of a potassium cation (K⁺) ionically bonded to the carboxylate anion of (Z)-hexadec-9-enoic acid. The aliphatic chain contains 16 carbon atoms with a cis double bond between carbons 9 and 10. This cis configuration results in a kinked structure, influencing its physical properties and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | potassium;(Z)-hexadec-9-enoate | |

| Synonyms | Potassium palmitoleate, Palmitoleic acid potassium salt | [1] |

| CAS Number | 18175-44-5 | [1][2][3] |

| Molecular Formula | C₁₆H₂₉KO₂ | [1][2][3] |

| Molecular Weight | 292.50 g/mol | [1][2][3] |

| Appearance | White or faintly yellowish solid or powder | |

| Solubility | Soluble in water and ethanol. Increased water solubility compared to the free fatty acid. | [1] |

| Flash Point | 239.2 °C | [1] |

Synthesis and Characterization

The primary method for synthesizing this compound is through the direct neutralization or saponification of its parent fatty acid, (Z)-hexadec-9-enoic acid (palmitoleic acid).

Experimental Protocol: Synthesis via Neutralization

This protocol details the synthesis of this compound from (Z)-hexadec-9-enoic acid and potassium hydroxide.

Materials:

-

(Z)-hexadec-9-enoic acid (palmitoleic acid)

-

Potassium hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Deionized water

-

Phenolphthalein indicator solution

-

Standardized 0.1 M Hydrochloric acid (HCl) for titration (optional)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Dissolution of Fatty Acid: In a round-bottom flask, dissolve a known quantity of (Z)-hexadec-9-enoic acid in a minimal amount of warm ethanol with gentle stirring.

-

Preparation of KOH Solution: Calculate the stoichiometric amount of potassium hydroxide required to neutralize the fatty acid (molar ratio 1:1). Dissolve the calculated KOH in a small amount of deionized water or ethanol. For a slight excess to ensure complete reaction, a 1.05 to 1.1 molar equivalent of KOH can be used.

-

Neutralization Reaction: Gently heat the fatty acid solution to approximately 50-60°C. Slowly add the potassium hydroxide solution dropwise to the fatty acid solution while stirring continuously. The reaction is exothermic.

-

Monitoring Completion: The reaction mixture will turn from acidic to basic. The completion of the neutralization can be monitored by adding a drop of phenolphthalein indicator, which will turn pink at the endpoint. Alternatively, small aliquots can be taken and titrated with standardized HCl.

-

Solvent Removal: Once the reaction is complete, the solvent (ethanol and any water) is removed under reduced pressure using a rotary evaporator. The temperature should be kept moderate to avoid degradation.

-

Drying: The resulting solid, this compound, is further dried under vacuum to remove any residual solvent.

-

Purification (Optional): The product can be purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture, if necessary.

Characterization Protocols

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry a small amount of this compound and high-purity potassium bromide (KBr) powder in an oven to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.[4][5]

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

Expected Spectral Features: The FTIR spectrum of this compound is expected to show a strong absorption band for the carboxylate anion (COO⁻) asymmetric stretching vibration around 1550-1610 cm⁻¹ and the symmetric stretching vibration around 1400-1450 cm⁻¹. The characteristic C=O stretching band of the carboxylic acid (around 1700-1725 cm⁻¹) should be absent, confirming the formation of the salt. The C-H stretching vibrations of the alkyl chain will be observed around 2850-2960 cm⁻¹, and the C=C stretching of the alkene group will be present around 1640-1680 cm⁻¹.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).

-

Transfer the solution to an NMR tube.

Expected ¹H NMR Spectral Features:

-

Olefinic Protons: The protons on the cis double bond (C9-H and C10-H) are expected to appear as a multiplet in the region of 5.3-5.4 ppm.

-

Allylic Protons: The protons on the carbons adjacent to the double bond (C8-H₂ and C11-H₂) will resonate around 2.0-2.1 ppm.

-

Alpha-Methylene Protons: The protons on the carbon adjacent to the carboxylate group (C2-H₂) will be shifted downfield to approximately 2.2 ppm.

-

Aliphatic Protons: The other methylene protons of the alkyl chain will appear as a broad multiplet between 1.2-1.6 ppm.

-

Terminal Methyl Protons: The protons of the terminal methyl group (C16-H₃) will be a triplet at around 0.9 ppm.

Expected ¹³C NMR Spectral Features:

-

Carboxylate Carbon: The carbon of the carboxylate group (C1) is expected to be in the range of 178-182 ppm.

-

Olefinic Carbons: The carbons of the double bond (C9 and C10) will have chemical shifts in the alkene region, approximately 129-131 ppm.

-

Aliphatic Carbons: The remaining aliphatic carbons will appear in the upfield region of the spectrum, typically between 14-35 ppm.

To confirm the identity and purity of the fatty acid component, it is typically converted to its more volatile fatty acid methyl ester (FAME) and analyzed by GC-MS.

Experimental Protocol: Derivatization to FAME and GC-MS Analysis

Materials:

-

This compound sample

-

Methanolic HCl (e.g., 5% HCl in methanol) or Boron trifluoride-methanol solution (BF₃-methanol)

-

Hexane or Heptane (GC grade)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., a polar column like HP-88 or Omegawax)

Procedure:

-

Esterification: Place approximately 10-20 mg of the potassium salt in a reaction vial. Add 2 mL of methanolic HCl or BF₃-methanol.

-

Heat the mixture at 60-80°C for 20-30 minutes with occasional shaking.

-

Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex the mixture thoroughly.

-

Allow the layers to separate and carefully transfer the upper hexane layer containing the FAME to a clean vial.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

GC-MS Analysis: Inject 1 µL of the hexane extract into the GC-MS system.

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at a rate of 5-10°C/min, and hold for 5-10 minutes. (This program should be optimized for the specific instrument and column).

-

Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV, scanning a mass range of m/z 40-500.

-

Data Analysis: The resulting chromatogram will show a peak corresponding to methyl (Z)-hexadec-9-enoate. The mass spectrum of this peak can be compared to a library database (e.g., NIST) for confirmation. The fragmentation pattern will show a molecular ion peak (M⁺) at m/z 268.4 and other characteristic fragments.

Biological Activity and Signaling Pathways

The biological effects of this compound are attributed to its anionic component, palmitoleate. Palmitoleic acid is recognized as a lipokine, a lipid hormone that can influence metabolic and inflammatory processes in various tissues.[6][7] It exerts its effects through the modulation of several key signaling pathways.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell metabolism, growth, and inflammation. Palmitoleic acid levels have been shown to be positively regulated by mTORC1 signaling.[7][8] mTORC1 controls the de novo synthesis of palmitoleic acid by regulating the expression of key lipogenic genes.

Caption: mTORC1 signaling pathway leading to the synthesis of palmitoleic acid.

Toll-Like Receptor 4 (TLR4) Signaling

Palmitoleic acid has been shown to have anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway.[9][10] In contrast to saturated fatty acids which can activate TLR4 and promote inflammation, palmitoleic acid can reduce TLR4 signaling, thereby ameliorating pro-inflammatory responses in cells like macrophages.[9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Fatty acid-induced induction of Toll-like receptor-4/nuclear factor-κB pathway in adipocytes links nutritional signalling with innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]

- 6. 3.7. Preparation of Fatty Acid Methyl Esters and GC-MS Analysis [bio-protocol.org]

- 7. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. npic.orst.edu [npic.orst.edu]

- 9. agilent.com [agilent.com]

- 10. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Omega-7 Fatty Acid Potassium Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omega-7 fatty acids, particularly palmitoleic acid, are emerging as significant bioactive molecules with pleiotropic effects on metabolic and inflammatory pathways. This technical guide provides a comprehensive overview of the biological roles of omega-7 fatty acids, with a specific focus on their formulation as potassium salts for potential therapeutic applications. While the biological activity is inherent to the fatty acid moiety, the potassium salt form offers advantages in formulation and delivery. This document details the molecular mechanisms, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Introduction: Omega-7 Fatty Acids and their Potassium Salts

Omega-7 fatty acids are a class of monounsaturated fatty acids (MUFAs) characterized by a double bond at the seventh carbon position from the methyl end. The most studied omega-7 is palmitoleic acid (16:1n-7), which has been identified as a "lipokine"—a lipid hormone that communicates between tissues to regulate systemic metabolism.[1][2][3] Palmitoleic acid can be synthesized endogenously, primarily in the liver and adipose tissue, through the action of stearoyl-CoA desaturase-1 (SCD1), or obtained from dietary sources such as macadamia nuts, sea buckthorn oil, and certain fish.[1][4]

The potassium salts of fatty acids are essentially soaps, formed by the reaction of a fatty acid with potassium hydroxide.[5][6] This formulation increases the water solubility of the fatty acid, which can be advantageous for various applications, including potential drug delivery systems.[5] In the context of this guide, the "biological role of omega-7 fatty acid potassium salts" refers to the biological effects of the omega-7 fatty acid (palmitoleic acid) when delivered in this salt form. The potassium ion itself is a crucial electrolyte, but the primary therapeutic actions discussed herein are attributed to the palmitoleate molecule.

Core Biological Roles and Mechanisms of Action

Palmitoleic acid has demonstrated a wide range of biological activities, primarily impacting metabolic regulation and inflammatory responses.

Metabolic Regulation

Insulin Sensitization: A significant body of evidence points to the insulin-sensitizing effects of palmitoleic acid. Individuals with higher baseline levels of circulating palmitoleic acid have been shown to exhibit increased insulin sensitivity.[1] In animal models, supplementation with omega-7 has been shown to lower blood glucose and reduce insulin resistance.[7][8] Mechanistically, palmitoleic acid can enhance glucose uptake by muscle cells.[7]

Lipid Metabolism: Palmitoleic acid plays a crucial role in regulating lipid profiles. Studies have shown that it can lower triglyceride levels and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[9][10] It also appears to suppress fat production and accumulation, particularly in the liver, thereby mitigating non-alcoholic fatty liver disease (NAFLD).[1][11]

Lipokine Activity: As a lipokine, palmitoleic acid is released from adipose tissue and acts on distant organs like the liver and muscle to coordinate metabolic responses.[2][12] This inter-tissue communication is vital for maintaining systemic metabolic homeostasis.

Anti-Inflammatory Effects

Chronic low-grade inflammation is a hallmark of many metabolic diseases. Palmitoleic acid has demonstrated potent anti-inflammatory properties. It can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1).[11][13] Furthermore, it has been shown to decrease the expression of genes associated with inflammatory pathways, such as those involving Toll-like receptors (TLRs) and nuclear factor-kappa B (NF-κB).[11][14] Studies have also indicated a reduction in C-reactive protein (CRP), a key marker of systemic inflammation, following omega-7 supplementation.[9][10]

Cardiovascular Health

The beneficial effects of palmitoleic acid on lipid metabolism and inflammation translate to improved cardiovascular health. By improving cholesterol profiles and reducing inflammation, omega-7 fatty acids may help to prevent the buildup of atherosclerotic plaque.[1][8] In fact, one study in LDL receptor knockout mice showed that palmitoleic acid supplementation reduced atherosclerotic plaque area by approximately 45%.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of omega-7 fatty acid supplementation.

Table 1: Effects of Omega-7 Fatty Acids on Metabolic and Inflammatory Markers in Humans

| Marker | Study Population | Dosage | Duration | Result | Reference |

| C-Reactive Protein (CRP) | 60 participants | 220.5 mg/day | 30 days | 44% decrease | [10] |

| Triglycerides | 60 participants | 220.5 mg/day | 30 days | 15% reduction | [10] |

| LDL Cholesterol | 60 participants | 220.5 mg/day | 30 days | 8% decrease | [10] |

| HDL Cholesterol | 60 participants | 220.5 mg/day | 30 days | 5% increase | [10] |

| HDL Cholesterol | 40 healthy participants | Omega-7-rich sea buckthorn oil | 12 weeks | 15% increase | [10] |

| TNF-alpha | 40 healthy participants | Omega-7-rich sea buckthorn oil | 12 weeks | 23% increase | [10] |

Table 2: Effects of Palmitoleic Acid in Preclinical Models

| Model | Intervention | Outcome | Result | Reference |

| LDL receptor knockout mice (high-fat diet) | Palmitoleic acid supplementation | Atherosclerotic plaque area | ~45% reduction | [1] |

| Mice with type II diabetes | Omega-7 supplementation | Blood glucose and triglycerides | Lowered levels | [7][8] |

| Mice with type II diabetes | Omega-7 supplementation | Insulin resistance and liver fat | Significantly reduced | [7][8] |

| Macrophages (in vitro) | Palmitoleic acid treatment | Inflammatory gene expression | Reduced expression | [11] |

| Macrophages (in vitro) | Palmitoleic acid treatment | Inflammatory cytokine production | Lower production | [11] |

Experimental Protocols

In Vitro Macrophage Inflammation Assay

This protocol is designed to assess the anti-inflammatory effects of palmitoleic acid on macrophages.

-

Cell Culture: Isolate primary macrophages from C57BL/6 wild-type and PPARα knockout mice and culture under standard conditions.[14]

-

Treatment: Expose the cultured macrophages to lipopolysaccharides (LPS) (2.5 µg/ml) to induce an inflammatory response, and concurrently treat with palmitoleic acid (600 µmol/L) conjugated with albumin for 24 hours.[14]

-

Cytokine Measurement: Collect the cell culture supernatant and measure the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β using enzyme-linked immunosorbent assay (ELISA) kits.[14]

-

Gene Expression Analysis: Isolate total RNA from the macrophages and perform quantitative real-time polymerase chain reaction (qRT-PCR) to analyze the expression of inflammatory marker genes, including NF-κB, IL-1β, MyD88, caspase-1, TLR4, and HIF-1α.[14]

-

Protein Expression Analysis: Perform Western blotting to analyze the protein levels of key inflammatory signaling molecules.

In Vivo Assessment of Lipid Metabolism in Mice

This protocol outlines a method for evaluating the impact of a substance on whole-body lipid handling.

-

Animal Model: Utilize a relevant mouse model, such as mice on a high-fat diet or a genetic model of dyslipidemia.

-

Fasting and Baseline Measurement: Fast mice overnight (approximately 16 hours) with free access to water.[15] The following morning, collect a baseline blood sample (T=0) from the tail vein to measure initial lipid levels.[15]

-

Oral Lipid Challenge: Administer an oral gavage of a lipid emulsion (e.g., 20% Intralipid at 15 µl/g body weight).[15]

-

Serial Blood Sampling: Collect blood samples at multiple time points post-gavage (e.g., 1, 2, 3, 4, 5, and 6 hours).[15]

-

Lipid Analysis: Centrifuge the blood samples to separate the serum.[15] Measure triglyceride and cholesterol levels in the serum at each time point using commercially available enzymatic assay kits.[15]

-

Data Analysis: Plot the lipid concentrations over time to determine the rate of lipid clearance from the circulation.

Analysis of Fatty Acid Composition in Biological Samples

This protocol describes a simplified method for analyzing the fatty acid profile of cells or tissues.

-

Sample Preparation: Place a small aliquot of cell pellet or tissue homogenate (<50 µl) into a glass methylation tube.[16]

-

Direct Transesterification: Add 1 ml of hexane and 1 ml of 14% boron trifluoride in methanol (BF3/MeOH) to the sample.[16]

-

Heating: Blanket the mixture with nitrogen and heat at 100°C for 1 hour.[16]

-

Extraction: Cool the sample to room temperature and add 1 ml of water. The fatty acid methyl esters (FAMEs) will be in the upper hexane phase.[16]

-

Analysis: Analyze the FAMEs by gas chromatography (GC) equipped with a flame-ionization detector (FID) and a suitable capillary column (e.g., Omegawax 250).[16]

-

Identification and Quantification: Identify individual fatty acids by comparing their retention times with known standards.[16] Quantify the relative abundance of each fatty acid by integrating the peak areas.[16]

Signaling Pathways and Experimental Workflows

Palmitoleic Acid's Anti-Inflammatory Signaling Pathway

Caption: Palmitoleic acid's inhibition of the LPS-induced TLR4/NF-κB inflammatory pathway.

Lipokine Action of Palmitoleic Acid in Metabolic Regulation

Caption: The role of palmitoleic acid as a lipokine regulating liver and muscle metabolism.

Experimental Workflow for In Vivo Lipid Metabolism Study

Caption: A typical experimental workflow for an in vivo oral lipid tolerance test.

Conclusion and Future Directions

Omega-7 fatty acids, particularly palmitoleic acid, exhibit significant potential as therapeutic agents for metabolic and inflammatory disorders. Their ability to act as lipokines, sensitize insulin signaling, modulate lipid metabolism, and suppress inflammation underscores their importance in maintaining metabolic homeostasis. The formulation of palmitoleic acid as a potassium salt may offer a practical approach for its delivery in various applications.

While the existing evidence is promising, further research is warranted.[9][17] Large-scale, well-designed human clinical trials are necessary to definitively establish the efficacy and optimal dosing of omega-7 fatty acid supplementation for the management of conditions like metabolic syndrome, type 2 diabetes, and cardiovascular disease.[9] Future studies should also aim to further elucidate the downstream molecular targets and signaling cascades regulated by palmitoleic acid to enable the development of more targeted therapeutic strategies. The distinction between the effects of cis- and trans-isomers of palmitoleic acid also requires more detailed investigation.[3][4]

References

- 1. metabolon.com [metabolon.com]

- 2. advances.nutrition.org [advances.nutrition.org]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. npic.orst.edu [npic.orst.edu]

- 6. npic.orst.edu [npic.orst.edu]

- 7. icelandirect.com [icelandirect.com]

- 8. Omega-7 Protects and Metabolic Syndrome - page 1 - Life Extension [lifeextension.com]

- 9. caringsunshine.com [caringsunshine.com]

- 10. puredia.com [puredia.com]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. [PDF] Palmitoleic Acid has Stronger Anti‐Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids | Semantic Scholar [semanticscholar.org]

- 14. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Video: Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]

- 16. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Is Palmitoleic Acid a Plausible Nonpharmacological Strategy to Prevent or Control Chronic Metabolic and Inflammatory Disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Data of Potassium (Z)-hexadec-9-enoate

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermodynamic properties of Potassium (Z)-hexadec-9-enoate. Due to the limited availability of specific experimental data for this compound, this guide provides a comprehensive overview of the thermodynamic behavior of closely related and well-studied analogues: potassium oleate and potassium palmitate. The document outlines key thermodynamic parameters, details the experimental protocols used to determine these properties, and presents conceptual diagrams to illustrate the underlying physicochemical principles. This guide serves as a valuable resource for researchers and professionals working with fatty acid salts in various scientific and industrial applications.

Introduction

This compound, the potassium salt of palmitoleic acid, belongs to the class of unsaturated fatty acid salts. These amphiphilic molecules exhibit complex solution behavior, most notably the formation of micelles above a certain concentration, known as the Critical Micelle Concentration (CMC). The thermodynamic parameters associated with micellization, such as the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic), are crucial for understanding and predicting the behavior of these compounds in various applications, including drug delivery systems, emulsion stabilization, and detergency.

Direct thermodynamic data for this compound is scarce in the published literature. Therefore, this guide presents data for two close structural analogues:

-

Potassium Oleate: An 18-carbon monounsaturated fatty acid salt, differing by two carbons in the alkyl chain.

-

Potassium Palmitate: A 16-carbon saturated fatty acid salt, lacking the double bond.

The data from these analogues provide a reasonable approximation of the expected thermodynamic behavior of this compound.

Thermodynamic Data of Analogue Compounds

The thermodynamic properties of micellization for potassium oleate and other anionic surfactants have been investigated, primarily through the determination of the Critical Micelle Concentration (CMC) at various temperatures.[1] The key thermodynamic parameters can be calculated from the temperature dependence of the CMC.

Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants, representing the concentration at which micelle formation begins.[2][3] Below the CMC, surfactant molecules exist predominantly as monomers, while at concentrations above the CMC, they aggregate to form micelles.[2][4][5]

Table 1: Critical Micelle Concentration (CMC) of Analogue Compounds

| Compound | Temperature (°C) | CMC (mol/L) | Method | Reference |

| Potassium n-octanoate | 29 | ~0.30 | NMR | [3] |

| Potassium n-octanoate | 50 | ~0.35 | NMR | [3] |

| Potassium n-octanoate | 123 | ~0.50 | NMR | [3] |

Note: Specific CMC values for potassium oleate and potassium palmitate at various temperatures were not consistently available in the search results. The data for potassium n-octanoate is provided to illustrate the temperature-dependent behavior of a similar potassium carboxylate surfactant. For many ionic surfactants, the CMC initially decreases with temperature, reaches a minimum, and then increases.[6][7]

Thermodynamics of Micellization

The thermodynamic parameters of micellization provide insight into the driving forces behind the self-assembly process.

-

Gibbs Free Energy of Micellization (ΔG°mic): A negative value indicates a spontaneous process. It can be calculated from the CMC using the equation: ΔG°mic = RT ln(XCMC) where R is the gas constant, T is the temperature in Kelvin, and XCMC is the CMC in mole fraction units.

-

Enthalpy of Micellization (ΔH°mic): Can be determined from the temperature dependence of the CMC using the Gibbs-Helmholtz equation. A negative value indicates an exothermic process, while a positive value signifies an endothermic process.

-

Entropy of Micellization (ΔS°mic): Represents the change in randomness of the system upon micelle formation. It can be calculated from ΔG°mic and ΔH°mic. A positive entropy change is often the primary driving force for micellization in aqueous solutions, attributed to the hydrophobic effect.[8]

Table 2: Thermodynamic Parameters of Micellization for Anionic Surfactants

| Parameter | General Trend for Anionic Surfactants | Driving Force |

| ΔG°mic | Negative, indicating spontaneity.[8][9] | - |

| ΔH°mic | Can be positive or negative depending on temperature.[8][10] | Enthalpy-driven at T > T* and entropy-driven at T < T*.[6] |

| ΔS°mic | Generally positive and large.[8] | The release of ordered water molecules from the hydrocarbon chains.[8] |

T* is the temperature at which the enthalpic and entropic contributions to the free energy are equal.[6]

Experimental Protocols

The determination of thermodynamic data for surfactants like this compound involves several key experimental techniques.

Determination of Critical Micelle Concentration (CMC)

Accurate determination of the CMC is the first step in calculating the thermodynamic parameters of micellization.[2] Two common methods are detailed below.

This method is suitable for ionic surfactants. The specific conductivity of the surfactant solution is measured as a function of its concentration.

Protocol:

-

Preparation of Solutions: A stock solution of the surfactant is prepared in deionized water. A series of dilutions are then made to cover a concentration range above and below the expected CMC.

-

Calibration: The conductivity meter is calibrated using a standard potassium chloride (KCl) solution.[1]

-

Measurement: The conductivity of each diluted surfactant solution is measured at a constant temperature.

-

Data Analysis: A plot of specific conductivity versus surfactant concentration is generated. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[2][11][12] Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity is lower because the micelles are less efficient charge carriers than the individual ions.[12][13]

This method is applicable to both ionic and non-ionic surfactants and is considered a standard technique for CMC determination.[13]

Protocol:

-

Preparation of Solutions: A series of surfactant solutions of varying concentrations are prepared, similar to the conductivity method.

-

Measurement: The surface tension of each solution is measured using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.[5][14]

-

Data Analysis: Surface tension is plotted against the logarithm of the surfactant concentration. The surface tension decreases with increasing surfactant concentration up to the CMC.[4] Above the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant.[4] The CMC is determined from the intersection of the two linear portions of the plot.[2][4]

Calorimetric Methods

Calorimetry provides a direct measurement of the heat changes associated with physical and chemical processes.

ITC is a powerful technique for studying intermolecular interactions by directly measuring the heat released or absorbed during a binding event.[15][16] It can be used to determine the enthalpy of micellization directly.

Protocol:

-

Sample Preparation: The surfactant solution is prepared at a concentration significantly above its CMC in a suitable buffer. The same buffer is used in the reference cell. The samples should be degassed before use.[17][18]

-

Titration: The concentrated surfactant solution is titrated into the buffer in the sample cell in a series of small injections.

-

Data Analysis: The heat change per injection is measured. The resulting thermogram shows the heat of demicellization as the micelles are diluted. From this data, the enthalpy of micellization (ΔH°mic) can be determined.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[19] It is useful for studying phase transitions of lipids and surfactants.[20][21]

Protocol:

-

Sample Preparation: A known concentration of the surfactant solution is placed in an aluminum pan. An empty pan or a pan with the buffer is used as a reference.

-

Temperature Scan: The sample and reference are heated or cooled at a constant rate over a specified temperature range.

-

Data Analysis: The DSC thermogram shows peaks corresponding to phase transitions. For fatty acid salts, this can reveal information about the Krafft temperature (the temperature below which micelles do not form) and other phase behaviors. The area under a peak is proportional to the enthalpy change of the transition.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the thermodynamics of this compound.

References

- 1. jetir.org [jetir.org]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 5. biolinscientific.com [biolinscientific.com]

- 6. scialert.net [scialert.net]

- 7. researchgate.net [researchgate.net]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. chemijournal.com [chemijournal.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 12. Method of Determination of CMC | PPT [slideshare.net]

- 13. justagriculture.in [justagriculture.in]

- 14. scribd.com [scribd.com]

- 15. Isothermal titration calorimetry [cureffi.org]

- 16. azom.com [azom.com]

- 17. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 19. researchgate.net [researchgate.net]

- 20. Differential Scanning Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 21. A differential scanning calorimetry study of the interaction of free fatty acids with phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Potassium (Z)-hexadec-9-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Potassium (Z)-hexadec-9-enoate, a potassium salt of the monounsaturated omega-7 fatty acid, palmitoleic acid. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with comprehensive experimental protocols and workflow visualizations. This document is intended to serve as a valuable resource for the structural characterization and quality control of this compound.

Introduction

This compound (C16H29KO2) is the potassium salt of (Z)-hexadec-9-enoic acid, commonly known as palmitoleic acid. The conversion of the free fatty acid to its potassium salt significantly increases its water solubility, which can be advantageous in various research and development applications. Accurate and thorough spectroscopic analysis is critical for confirming the identity, purity, and structural integrity of the compound. This guide outlines the key spectroscopic techniques—NMR, IR, and MS—used for this purpose.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the key structural features to be confirmed are the 16-carbon chain, the cis (Z) configuration of the double bond at the C9 position, and the presence of the carboxylate group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the (Z)-hexadec-9-enoate Anion

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C1 (-COO⁻) | - | ~180-185 | The chemical shift of the carboxylate carbon is highly characteristic. |

| C2 (α-CH₂) | ~2.2-2.4 | ~34-36 | Alpha to the carboxylate group, deshielded. |

| C9 & C10 (-CH=CH-) | ~5.3-5.4 | ~129-131 | Olefinic protons and carbons. The cis coupling constant (³J) in ¹H NMR is expected to be ~10-12 Hz. |

| C8 & C11 (Allylic CH₂) | ~2.0-2.1 | ~27-28 | Allylic protons, deshielded by the double bond. |

| C3-C7 & C12-C15 (-(CH₂)n-) | ~1.2-1.6 | ~22-32 | Bulk methylene groups of the aliphatic chain. |

| C16 (-CH₃) | ~0.8-0.9 | ~14 | Terminal methyl group. |

Predicted values are based on data for (Z)-hexadec-9-enoic acid and general chemical shift ranges for similar structures. The solvent can influence the exact chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The transition from a carboxylic acid to a potassium carboxylate salt results in a distinct change in the carbonyl stretching frequency.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |

| Carboxylate (COO⁻) Asymmetric Stretch | ~1550-1610 | Strong absorption, replaces the C=O stretch of the carboxylic acid (~1710 cm⁻¹). |

| Carboxylate (COO⁻) Symmetric Stretch | ~1400-1450 | Moderate to strong absorption. |

| C=C Stretch (cis) | ~1650-1660 | Weak to medium absorption. |

| =C-H Stretch | ~3000-3010 | Medium absorption, characteristic of olefinic C-H bonds. |

| C-H Stretch (sp³) | ~2850-2960 | Strong absorptions from the aliphatic chain. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z | Notes |

| Electrospray Ionization (ESI) | Negative | 253.2 | [M-K]⁻, corresponding to the (Z)-hexadec-9-enoate anion. |

| ESI | Positive | 293.2 | [M+H]⁺, less likely but possible. Formation of adducts like [M+Na]⁺ might also be observed. |

| GC-MS (after derivatization) | Electron Ionization (EI) | Varies | The intact salt is not volatile. Derivatization (e.g., to the methyl ester) is required. The resulting spectrum would show the molecular ion of the derivative and characteristic fragmentation patterns of the fatty acid ester. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-